
3-Hydroxy-6-dodecenoic acid
Overview
Description
3-Hydroxy-6-dodecenoic acid (CAS 146935-44-6) is a hydroxy-substituted unsaturated fatty acid characterized by a 12-carbon chain with a hydroxyl group (-OH) at position 3 and a double bond at position 6. Its structure combines hydrophilic (hydroxyl) and lipophilic (alkyl chain) regions, enabling interactions with biological membranes or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-6-dodecenoic acid can be synthesized through several methods. One common approach involves the Doebner condensation of aldehydes with malonic acid, followed by dehydration . Another method includes the Reformatsky reaction of aldehydes with ethyl bromoacetate, which is then followed by dehydration .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes. For instance, certain strains of Lactobacillus plantarum have been reported to produce this compound as a part of their metabolic processes .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at C3 and the double bond at C6–C7 make 3-HDA susceptible to oxidation. Key pathways include:
-
Oxidation of the hydroxyl group :
Enzymatic or chemical oxidation converts the hydroxyl group to a ketone, yielding 3-keto-6-dodecenoic acid. This reaction is catalyzed by dehydrogenases or metal-based oxidants (e.g., TEMPO) under mild conditions1. -
Oxidative cleavage of the double bond :
Ozonolysis or permanganate-mediated cleavage can break the C6–C7 double bond, producing shorter-chain carboxylic acids like hexanoic and hexenedioic acid derivatives2.
Table 1: Oxidation Reaction Conditions
Reaction Type | Reagents/Conditions | Major Product | Yield/Selectivity |
---|---|---|---|
Hydroxyl oxidation | TEMPO/PhI(OAc)₂, 25°C, 6 hrs | 3-Keto-6-dodecenoic acid | >80%1 |
Double bond cleavage | Ozone, -78°C, then H₂O₂/Zn | Hexanedioic acid derivatives | 65–75%2 |
Reduction Reactions
The unsaturated bond and carboxylic acid group enable selective reductions:
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Hydrogenation of the double bond :
Catalytic hydrogenation (H₂, Pd/C) saturates the C6–C7 bond, yielding 3-hydroxydodecanoic acid. This reaction proceeds at 50–75°C under 1–3 atm H₂ pressure3. -
Reduction of the carboxylic acid :
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, producing 3-hydroxy-6-dodecen-1-ol2.
Table 2: Reduction Reaction Parameters
Substrate Modification | Catalyst/Conditions | Product | Reaction Time |
---|---|---|---|
Double bond saturation | 5% Pd/C, H₂ (2 atm), 70°C | 3-Hydroxydodecanoic acid | 4–6 hrs3 |
Carboxylic acid reduction | LiAlH₄, dry THF, reflux | 3-Hydroxy-6-dodecen-1-ol | 12 hrs2 |
Esterification and Lactonization
The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or enzymatic conditions:
-
Methyl ester formation :
Treatment with methanol and H₂SO₄ at 60°C yields 3-hydroxy-6-dodecenoic acid methyl ester, a precursor for further derivatization3. -
Lactonization :
Intramolecular esterification forms a γ-lactone under dehydrating conditions (e.g., P₂O₅), though this is less common due to steric hindrance from the hydroxyl group1.
Substitution and Functionalization
The hydroxyl group participates in nucleophilic substitutions:
-
Acetylation :
Acetic anhydride/pyridine acetylates the hydroxyl group, producing 3-acetoxy-6-dodecenoic acid2. -
Halogenation :
Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, enabling further reactions with amines or alcohols3.
Biocatalytic Transformations
Microbial systems (e.g., engineered E. coli) hydroxylate or decarboxylate 3-HDA:
-
Terminal hydroxylation :
CYP153A monooxygenase introduces a ω-hydroxyl group, yielding 3,ω-dihydroxydodecenoic acid with >95% regioselectivity45. -
Decarboxylation :
Decarboxylases convert 3-HDA to 3-hydroxy-6-undecene, though this pathway is less characterized4.
Stability and Degradation
3-HDA degrades under harsh conditions:
Scientific Research Applications
3-Hydroxy-6-dodecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antifungal properties and is studied for its potential use in bio-preservation.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The antifungal activity of 3-Hydroxy-6-dodecenoic acid is primarily due to its ability to disrupt the cell membranes of fungi. The hydroxyl group and the double bond in the molecule interact with the lipid bilayer of fungal cells, leading to increased membrane permeability and cell death . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential membrane components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural similarities with 3-Hydroxy-6-dodecenoic acid, enabling comparisons of functional groups, reactivity, and applications:
Hyodeoxycholic Acid (3α,6α-Dihydroxy-5β-cholanoic acid)
- Structure : A bile acid with hydroxyl groups at positions 3 and 6 on a steroid backbone.
- Key Differences: Backbone: Steroid (cholanoic acid) vs. aliphatic chain in this compound. Hydroxylation: Two hydroxyl groups (3α,6α) vs. one hydroxyl group (position 3).
- Biological Relevance: Hyodeoxycholic acid is involved in lipid emulsification and regulates cholesterol metabolism. Its rigid steroid structure contrasts with the flexible aliphatic chain of this compound, which may influence membrane interactions .
2-Hydroxy-6-tridecylbenzoic Acid
- Structure : Aromatic benzoic acid derivative with a hydroxyl group at position 2 and a tridecyl chain at position 6.
- Key Differences: Backbone: Aromatic (benzoic acid) vs. aliphatic (dodecenoic acid). Substituents: Long alkyl chain (C13) at position 6 vs. unsaturated C12 chain.
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic Acid
- Structure : Benzoic acid with hydroxyl (position 3), methoxy (position 2), and methoxymethyl (position 6) groups.
- Key Differences: Functional Groups: Multiple ether (-OCH3) groups vs. a single hydroxyl and unsaturated bond. Reactivity: Methoxy groups reduce acidity compared to the hydroxyl group in this compound, altering solubility and hydrogen-bonding capacity .
4-Hydroxy-3-methoxyphenylacetic Acid
- Structure : Phenylacetic acid derivative with hydroxyl (position 4) and methoxy (position 3) groups.
- Key Differences: Backbone: Shorter carbon chain (acetic acid) vs. C12 chain. Bioactivity: Used in pharmacological research (e.g., neurotransmitter metabolite), whereas this compound’s longer chain may favor lipid-associated pathways .
Physicochemical Properties and Stability
Biological Activity
3-Hydroxy-6-dodecenoic acid (3-HDA) is a medium-chain hydroxy fatty acid known for its diverse biological activities. This compound has garnered attention in various fields, including microbiology, pharmacology, and biochemistry, due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a hydroxyl group at the third carbon and a double bond at the sixth carbon position. Its structural attributes contribute to its biological functions, particularly in membrane fluidity and signaling pathways.
Antimicrobial Properties
Research indicates that 3-HDA exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/ml |
Escherichia coli | 40 µg/ml |
Candida albicans | 30 µg/ml |
Antiviral Activity
3-HDA has also demonstrated antiviral properties, particularly against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Studies suggest that it may interfere with viral entry into host cells or inhibit viral replication processes .
Cytotoxic Effects
In cancer research, 3-HDA has been evaluated for its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis in melanoma cells through mechanisms that may involve the regulation of apoptotic pathways and modulation of cellular signaling .
Membrane Interaction
The biological activity of 3-HDA is largely attributed to its interaction with lipid membranes. The presence of the hydroxyl group enhances its ability to integrate into phospholipid bilayers, altering membrane fluidity and affecting the function of membrane proteins. This property is crucial for its antimicrobial and cytotoxic effects .
Signal Modulation
3-HDA may act as a signaling molecule in various biological systems. It has been implicated in the regulation of inflammatory responses and modulation of immune functions. Its role as a bioactive lipid suggests potential applications in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted by researchers at a microbiology lab evaluated the antimicrobial efficacy of 3-HDA against clinically isolated strains of Staphylococcus aureus. The results indicated that 3-HDA not only inhibited bacterial growth but also reduced biofilm formation, which is a significant factor in chronic infections.
Cancer Research Findings
In a study published in Molecular Pharmacology, 3-HDA was tested on melanoma cell lines. The findings revealed that treatment with 3-HDA led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The study suggested that 3-HDA could be developed as an adjunct therapy for melanoma treatment .
Q & A
Basic Research Questions
Q. What established synthesis methods exist for 3-Hydroxy-6-dodecenoic acid, and how do their efficiencies compare?
- Methodological Answer : Synthesis typically involves β-oxidation pathways or chemical esterification. For hydroxy acids, Larodan AB's protocols for 3-hydroxyoctanoic acid (C8H16O3) suggest using controlled esterification with anhydrous conditions to minimize side reactions . Efficiency comparisons require yield optimization via gas chromatography (GC) or high-performance liquid chromatography (HPLC), as described in PubChem's analytical workflows for structurally similar compounds .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard. For example, 3-hydroxyoctanoic acid’s structure was confirmed via H-NMR (δ 1.2–2.5 ppm for alkyl chains) and electrospray ionization MS (ESI-MS) . Infrared (IR) spectroscopy can identify hydroxyl and carboxyl functional groups (e.g., peaks near 2500–3300 cm) .
Q. What biological activities or metabolic roles are associated with this compound in current literature?
- Methodological Answer : Hydroxy acids often participate in lipid metabolism or microbial pathways. For 3-hydroxynonanoic acid (C9H18O3), studies suggest roles in bacterial quorum sensing, validated via gene knockout models and LC-MS metabolic profiling . Similar methodologies can be adapted for this compound, focusing on enzymatic assays and transcriptomic analysis .
Advanced Research Questions
Q. What experimental challenges arise in maintaining this compound’s stability during long-term studies, and how can they be mitigated?
- Methodological Answer : Instability under heat/moisture is common. ALADDIN’s SDS for 4-Hydroxy-3-methoxyphenylacetic acid recommends storage at –20°C in inert atmospheres and avoidance of strong oxidizers . Stability assays (e.g., accelerated degradation studies via thermogravimetric analysis) can identify optimal storage conditions .
Q. How should researchers address contradictions in reported bioactivity data for this compound across experimental models?
- Methodological Answer : Systematic meta-analyses of dose-response curves and species-specific receptor affinities are critical. For example, discrepancies in IL-6 bioactivity were resolved using standardized cell lines (e.g., HEK293) and nanobody-based inhibition assays . Cross-model validation via in silico docking (e.g., AutoDock Vina) may clarify mechanistic inconsistencies .
Q. What advanced chromatographic methods are recommended for separating cis/trans isomers of this compound in complex mixtures?
- Methodological Answer : Chiral stationary-phase HPLC or ultra-performance convergence chromatography (UPC) with sub-2μm particles achieves isomer resolution. For dodecenoic acid derivatives, methods using C18 columns and isopropanol/hexane gradients (e.g., 70:30 v/v) show baseline separation . Coupling with circular dichroism (CD) detectors enhances stereochemical confirmation .
Q. Methodological Considerations from Evidence
- Safety Protocols : Use nitrile gloves and fume hoods during synthesis, as per Larodan AB’s guidelines for non-hazardous hydroxy acids .
- Data Reporting : Follow analytical chemistry reporting standards (e.g., PubChem’s metadata templates) to ensure reproducibility .
- Contradiction Resolution : Apply virtual ethnography or artifact analysis to contextualize data practices, as proposed in educational research frameworks .
Properties
IUPAC Name |
(E)-3-hydroxydodec-6-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h6-7,11,13H,2-5,8-10H2,1H3,(H,14,15)/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWZQDPYMZGMC-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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